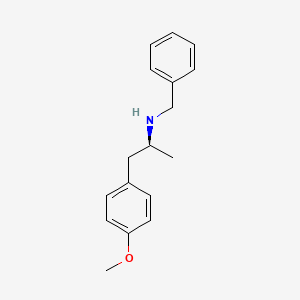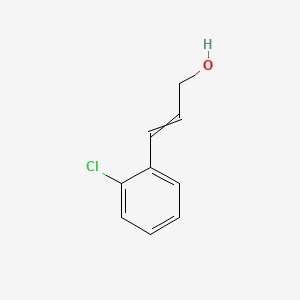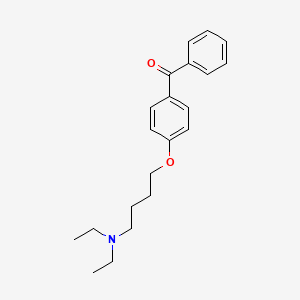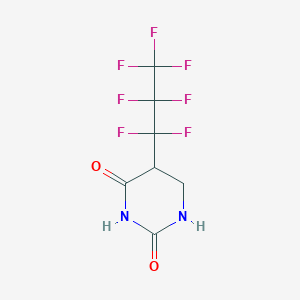
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a chiral compound with a complex structure that includes a benzyl group, a methoxy group, and an alpha-methylbenzeneethanamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be added via a methylation reaction using methanol and a strong base such as sodium hydride.
Formation of the Alpha-Methylbenzeneethanamine Backbone: This step involves the condensation of an appropriate amine with an aldehyde or ketone, followed by reduction to form the ethanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of (2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine: The enantiomer of the compound with different stereochemistry.
N-Benzyl-4-methoxy-alpha-methylbenzeneethanamine: The racemic mixture containing both enantiomers.
N-Benzyl-4-methoxybenzeneethanamine: Lacks the alpha-methyl group, leading to different chemical and biological properties.
Uniqueness
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness can influence its pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H21NO |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
CVGPWMGXKOKNFD-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(furan-2-yl)methyl]amino}acetate](/img/structure/B8648747.png)






![Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B8648803.png)

![Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B8648825.png)

![1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)-](/img/structure/B8648846.png)
